molecular formula C4H5ClN2S B030986 2-Chloro-5-aminomethylthiazole CAS No. 120740-08-1

2-Chloro-5-aminomethylthiazole

Cat. No. B030986
M. Wt: 148.61 g/mol
InChI Key: KCDQBIMJBRASQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-5-aminomethylthiazole involves multi-step reactions starting from different precursors. For instance, derivatives of benzothiazole and thiazole have been synthesized through complex processes involving cyclization, diazotization, bromination, substitution, reduction, and chlorination. These methods demonstrate the versatility and complexity of synthesizing thiazole derivatives, highlighting the intricate procedures required to obtain specific thiazole compounds (Zheng-hong, 2009), (Dong-mei, 2011).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is a key area of interest due to their potential chemical reactivity and interaction capabilities. Studies using techniques such as FT-IR, X-ray diffraction, and NMR spectroscopy provide insights into the molecular configuration and the nature of bonding within these compounds. These structural analyses contribute to understanding the compound's reactivity and potential applications in various fields (Hanif et al., 2020).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, including nucleophilic substitutions, addition reactions, and cyclizations, which are crucial for modifying their chemical properties for specific applications. These reactions often lead to the formation of novel compounds with distinct physical and chemical properties, which can be useful in medicinal chemistry and materials science (Lee & Kim, 1993), (Stankiewicz et al., 1981).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. X-ray crystallography studies reveal the crystalline structures of these compounds, which are essential for understanding their stability, reactivity, and interaction with other molecules. These properties are critical for the compound's applications in pharmaceuticals and materials science (Kălmăn et al., 1984).

Chemical Properties Analysis

The chemical properties of 2-Chloro-5-aminomethylthiazole and its derivatives, such as reactivity towards various reagents, stability under different conditions, and potential for forming bonds with other molecules, are fundamental for their application in chemical synthesis and drug design. Studies focusing on the reactions of thiazole derivatives with different chemical reagents contribute to a deeper understanding of their potential uses in creating new compounds with desired properties (Gulbis et al., 1991).

Scientific Research Applications

  • Prion Disease Therapeutics : 2-Aminothiazoles, a category to which 2-Chloro-5-aminomethylthiazole belongs, have shown promise as effective therapeutics for prion diseases. These compounds have potential for oral administration and can achieve high brain concentrations in animals, suggesting their utility in treating neurological disorders (Gallardo-Godoy et al., 2011).

  • Anti-Inflammatory Drugs : 2-Aminothiazole-featured pirinixic acid derivatives have been developed as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors. These compounds show improved potency and efficiency, offering potential as anti-inflammatory drugs (Hanke et al., 2013).

  • Antimicrobial and Enzyme Inhibitor Properties : Methyl-substituted 2-aminothiazole complexes exhibit antimicrobial, enzyme inhibitor, and free radical scavenging properties against various bacteria and fungi (Khan et al., 2019).

  • Antibacterial Drug Candidates : New 2-amino-5-arylazothiazole derivatives have shown potential as antibacterial agents against Escherichia coli, with the activity being dependent on their chemical structure (Abu-Melha, 2018).

  • Medicinal Chemistry Applications : A novel one-step method for synthesizing 2-aminothiazole derivatives from isothiocyanates has been developed. This method offers versatility for various amino substitutions, applicable in medicinal chemistry (Sasmal et al., 2008).

  • Recent Medicinal Developments : Recent years have seen the identification and development of new 2-aminothiazoles with anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das et al., 2016).

Safety And Hazards

2-Chloro-5-aminomethylthiazole is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and it has hazard statements H302, H315, H319, H335 . The precautionary statements associated with this compound are P261, P305, P338, P351 .

properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDQBIMJBRASQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436214
Record name 2-Chloro-5-aminomethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-aminomethylthiazole

CAS RN

120740-08-1
Record name 2-Chloro-5-aminomethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chlorothiazol-5-yl)methylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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